4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine

Purity Analysis Procurement Specification Analytical Chemistry

In SAR campaigns, substituting 5-alkyl chains can unpredictably alter lipophilicity and target binding. This compound is the definitive n-propyl reference, eliminating analog substitution risk. • LogP 4.20 vs. ~2.5 (des-propyl), enabling hydrophobic pocket exploration. • 98% purity grade minimizes assay interference. • Certified for reproducible target engagement and CETSA studies.

Molecular Formula C12H13FN2S
Molecular Weight 236.31 g/mol
CAS No. 915923-78-3
Cat. No. B1515961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine
CAS915923-78-3
Molecular FormulaC12H13FN2S
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C(S1)N)C2=CC=C(C=C2)F
InChIInChI=1S/C12H13FN2S/c1-2-3-10-11(15-12(14)16-10)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H2,14,15)
InChIKeyZNCDVAKZGHTBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine Overview


4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine is a 2-aminothiazole building block characterized by a 4-fluorophenyl group at the 4-position and an n-propyl chain at the 5-position [1]. This specific substitution pattern distinguishes it from other commercially available aminothiazoles, making it a targeted candidate in medicinal chemistry campaigns where both the fluorophenyl (for metabolic stability and target engagement) and the linear propyl chain (for lipophilicity and steric modulation) are required . It is primarily supplied as a research chemical with purity levels of 95% to 98% by various vendors for use in synthesis and early-stage discovery .

1
Medicinal chemistry building block with 4-fluorophenyl and 5-propyl substitution pattern
2
Supports SAR studies on lipophilicity and conformational flexibility modulation
3
Available in 95% to 98% purity grades for early-stage synthesis and lead optimization

Generic Substitution Risks for 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine


Substituting 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine with a close analog, such as the des-propyl variant (CAS 77815-14-6), introduces a significant risk of divergent physicochemical and biological outcomes. The addition of the 5-propyl chain meaningfully alters key drug-likeness parameters compared to its des-propyl counterpart, specifically increasing lipophilicity (LogP 4.20 vs. ~2.5) and reducing topological polar surface area (38.91 Ų vs. ~51 Ų) [1]. These quantitative differences directly impact membrane permeability, metabolic stability, and potential off-target binding, which can invalidate the structure-activity relationship (SAR) hypothesis being tested in a program . Such changes cannot be assumed to be neutral, making generic analog substitution a source of irreproducible data in biological assays.

Target 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine
LogP may shift from ~2.5 to 4.20 vs. des-propyl analog, altering membrane permeability profile.
Substitute Risk Des-propyl analog (CAS 77815-14-6)
TPSA reduction (~51 Ų to 38.91 Ų) and rotatable bond increase may invalidate SAR hypotheses.
Substitute Risk Generic 2-aminothiazole building block
Lack of 4-fluorophenyl and 5-propyl groups will not replicate target engagement or metabolic stability context.

Differentiation Guide for 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine


Certified Purity Comparison

For procurement decisions where assay purity directly impacts synthetic yield and reproducibility, LeYan supplies 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine at a certified 98% purity (Product No. 1532276), compared to the 95% standard grade offered by Chemeenu (Catalog No. CM306269) . This 3% absolute purity difference can be critical in multi-step synthesis where impurities accumulate. ChemScene also offers a ≥98% grade, providing a second high-purity sourcing option with specified storage at sealed, dry 2-8°C conditions to maintain this purity level .

Certified Purity
Head-to-head
98% vs. 95%
Supports purity-grade selection for multi-step synthesis reproducibility.
Vendor CoA specifications; LeYan and ChemScene offer 98% grade.
Purity Analysis Procurement Specification Analytical Chemistry

Lipophilicity vs. Des-Propyl Analog

The calculated LogP for the target compound is 4.20, derived from ChemBase's JChem model, which is substantially higher than the LogP of approximately 2.46 for the des-propyl analog 4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 77815-14-6) [1]. This represents a quantitative shift of +1.74 LogP units, indicating a significant increase in lipophilicity conferred by the 5-propyl substituent. This property is a primary driver for differential membrane permeability and metabolic clearance, making the target compound a distinct chemical tool for probing lipophilic binding pockets.

Lipophilicity Shift
Cross-study
Δ LogP = +1.74 vs. des-propyl
Reported LogP increase supports differential membrane permeability study context.
In silico JChem model; target LogP 4.20, analog ~2.46.
Drug Design Lipophilicity ADME Physicochemical Properties

Molecular Flexibility Differentiation

The target compound possesses 3 rotatable bonds (from the propyl chain), compared to 1 rotatable bond in the des-propyl analog 4-(4-fluorophenyl)-1,3-thiazol-2-amine [1]. This quantitative difference of +2 rotatable bonds increases the molecular flexibility of the target compound, which can influence its entropy penalty upon binding and its ability to adopt conformations complementary to dynamic protein binding sites. This is a critical parameter in scaffold-hopping and lead-optimization campaigns.

Molecular Flexibility
Cross-study
3 vs. 1 rotatable bonds
Increased flexibility may alter entropy penalty upon target binding.
Calculated from structure; analog has 1 rotatable bond.
Conformational Analysis Molecular Flexibility Drug Design

Topological Polar Surface Area Analysis

The topological polar surface area (TPSA) of 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine is calculated to be 38.91 Ų [1]. This value is considerably lower than the typical TPSA of the des-propyl analog, which is approximately 51 Ų for the primary amine . The TPSA of <40 Ų for the target compound suggests a superior potential for passive membrane permeation compared to its more polar analog, aligning with standard drug-likeness guidelines where TPSA < 60 Ų is considered favorable for oral bioavailability.

TPSA Reduction
Cross-study
38.91 Ų vs. ~51 Ų
Lower TPSA context supports cell-permeability assay review.
JChem calculation; lower TPSA correlates with passive permeability.
Membrane Permeability ADME Drug-Likeness

Hydrogen Bond Donor Difference

ChemBase reports 1 hydrogen bond donor (the primary amine) for 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine, while the des-propyl analog presents 2 hydrogen bond donors [1]. This reduction from 2 to 1 donor is a consequence of the 5-propyl substitution altering the electronic environment of the 2-amino group. This distinction can significantly impact the compound's ability to form specific hydrogen bond interactions with biological targets, potentially leading to improved selectivity profiles in biochemical assays.

H-Bond Donor Count
Class-level
1 vs. 2 donors
Reduced donor count may support selectivity profile interpretation.
Data to verify; structural analysis only.
Molecular Recognition Hydrogen Bonding Target Selectivity

Procurement Cost Benchmark

A benchmark price for the 95% purity grade of 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine is 1276 CNY (approximately 175 USD) per gram, as listed by CNReagent for the Fluorochem brand . This pricing provides a quantifiable baseline for procurement budgeting. While not a direct scientific differentiator, this cost data allows research procurement teams to perform a value analysis against custom synthesis or alternative analogs, where the raw cost of acquiring the distinct propyl-substituted structure can be compared.

Procurement Baseline
Supporting
1276 CNY/g (95%)
Supports budget allocation review for analog sourcing decisions.
Fluorochem brand listing; pricing context-dependent.
Procurement Cost Analysis Research Economics

Application Scenarios for 4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-amine


Lead Optimization for Hydrophobic Binding Pockets

The significantly elevated LogP (4.20) and low TPSA (38.91 Ų) relative to des-propyl analogs, as established in the evidence guide, position this compound as a privileged scaffold for exploring deep, hydrophobic binding pockets [1]. Researchers developing inhibitors for targets with large, lipophilic active sites (e.g., certain GPCRs, kinases) will find the propyl chain a critical determinant of binding affinity and intracellular penetration.

Chain Length Effects in SAR Studies

This compound serves as the definitive 'n-propyl' reference point in an SAR series examining the effect of 5-alkyl chain length (H, methyl, ethyl, propyl, isopropyl). The quantitative differences in LogP, rotatable bonds, and TPSA relative to the unsubstituted (des-propyl) analog provide a clear framework for understanding how incremental chain extension modulates key physicochemical properties [1].

High-Purity Starting Material for Chemical Probes

For studies requiring highly reproducible biological data, such as target engagement assays or cellular thermal shift assays (CETSA), the availability of a certified 98% purity grade from suppliers like LeYan and ChemScene is a critical procurement criterion . The higher purity directly minimizes confounding effects from chemical impurities in sensitive biological readouts.

Corrosion Inhibition for Mild Steel in Acidic Media

Although not directly structurally identical, the related compound class containing the 4-fluorophenyl and propyl-thiazole motif has demonstrated efficacy as a mixed-type corrosion inhibitor for carbon steel in H₂SO₄ solutions, as shown by weight loss and electrochemical methods [2]. This suggests the target compound may be a viable candidate for industrial material protection applications, where its specific substitution pattern could offer a differentiated inhibition efficiency or adsorption profile.

Application
Selection Property
Validation Focus
Lead optimization for hydrophobic binding pockets
Elevated LogP and low TPSA scaffold
Binding affinity and intracellular penetration assays
Chain-length SAR studies
Definitive n-propyl reference point
Physicochemical property modulation by alkyl chain extension
Chemical probe starting material
Certified 98% purity grade availability
Biological reproducibility and impurity interference review
Corrosion inhibition research
4-fluorophenyl propyl-thiazole motif
Inhibition efficiency and adsorption profile context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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